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Compound of Interest

Compound Name: Antibacterial agent 37

Cat. No.: B13912556 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Antibacterial agent 37, more commonly known as LL-37, is a pivotal component of the human

innate immune system. It is the only known human cathelicidin, a class of host defense

peptides. Comprising 37 amino acids, LL-37 exhibits a broad spectrum of antimicrobial activity

against both Gram-positive and Gram-negative bacteria. Its multifaceted mechanism of action,

which primarily involves membrane disruption, and its immunomodulatory functions have

positioned it as a promising candidate for the development of novel antimicrobial therapies,

particularly in an era of rising antibiotic resistance. This technical guide provides a

comprehensive overview of the chemical structure, properties, and biological activities of LL-37.

Chemical Structure and Properties
LL-37 is a cationic and amphipathic peptide, characterized by a helical structure that is crucial

for its biological function. Its primary sequence consists of 37 amino acids:

LLGDFFRKSKEKIGKEFKRIVQRIKDFLRNLVPRTES.

Table 1: Physicochemical Properties of LL-37
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Property Value Reference

Molecular Formula C₂₀₅H₃₄₀N₆₀O₅₃

Molecular Weight ~4.5 kDa

Amino Acid Count 37

Structure
Amphipathic α-helix-bend-helix

motif

Net Charge +6

CAS Number

1452459-04-9 (for a different

small molecule also named

"Antibacterial agent 37")

Note: While a small molecule with the name "Antibacterial agent 37" and CAS number

1452459-04-9 exists, the vast body of scientific literature and the context of an in-depth guide

for researchers strongly indicate that the subject of interest is the human peptide LL-37.

Mechanism of Action
The primary antibacterial mechanism of LL-37 is the disruption of bacterial cell membranes.

This process is initiated by the electrostatic attraction between the positively charged peptide

and the negatively charged components of bacterial membranes, such as lipopolysaccharides

(LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria.

Upon binding, LL-37 inserts into the lipid bilayer, leading to membrane permeabilization and the

formation of pores or channels. This disrupts the cellular integrity, causing leakage of

intracellular contents and ultimately leading to bacterial cell death. Several models have been

proposed for this membrane disruption, including the "barrel-stave," "toroidal pore," and

"carpet" models.

Beyond direct membrane lysis, LL-37 can also exert its antimicrobial effects through

intracellular mechanisms, including the inhibition of nucleic acid and protein synthesis.
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Figure 1: Simplified signaling pathway of LL-37's primary antibacterial mechanism of action.

Antibacterial Spectrum and Efficacy
LL-37 demonstrates a broad spectrum of activity against a variety of pathogenic bacteria. This

includes both Gram-positive and Gram-negative species.

Table 2: Antibacterial Activity of LL-37 against Selected Pathogens

Bacterial Species Type Activity Noted Reference

Pseudomonas

aeruginosa
Gram-negative

Antibacterial and anti-

biofilm

Escherichia coli Gram-negative
Antibacterial and anti-

biofilm

Staphylococcus

aureus
Gram-positive

Potent killing of both

extra- and intracellular

forms

Enterococcus species Gram-positive
Moderate

antimicrobial activity
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Studies have shown that LL-37 can be significantly more potent than conventional antibiotics

against certain bacteria. For instance, in eliminating extracellular S. aureus, LL-37 was found to

be 100 times more potent than lactoferricin B and 4,000 times more potent than doxycycline

and cefazolin.

Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of LL-37
A common method for obtaining LL-37 for research is through chemical synthesis. Microwave-

assisted solid-phase peptide synthesis is an efficient method.

Workflow for Microwave-Assisted SPPS of LL-37
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Figure 2: A generalized workflow for the microwave-assisted solid-phase synthesis of LL-37.
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Key Reagents and Conditions:

Resin: Rink amide-ChemMatrix resin is a suitable solid support.

Amino Acids: Fmoc-protected amino acids with appropriate side-chain protecting groups

(e.g., Pbf for Arginine, Boc for Lysine, Trt for Glutamine and Asparagine, tBu for Aspartic

acid, Glutamic acid, Serine, and Threonine) are used.

Deprotection Solution: A solution of 20% piperidine in N,N-Dimethylformamide (DMF) with

0.1 M Hydroxybenzotriazole (HOBt) is used for Fmoc removal, typically with microwave

heating.

Coupling Reagents: A variety of coupling reagents can be employed, such as HATU (1-

[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate) with DIPEA (N,N-Diisopropylethylamine).

Challenges and Future Directions
Despite its therapeutic potential, the clinical development of LL-37 faces several hurdles. These

include high manufacturing costs, potential for toxicity to human cells at higher concentrations,

and susceptibility to proteolytic degradation. Furthermore, its activity can be inhibited by serum

components.

Current research focuses on overcoming these limitations through various strategies:

Development of LL-37 Derivatives: Truncated or modified versions of LL-37, such as KR-12

(residues 18-29), have been identified that retain antibacterial activity with potentially lower

cytotoxicity.

Synergistic Combinations: Using LL-37 in combination with conventional antibiotics, such as

polymyxin B, has shown synergistic effects, potentially allowing for lower, less toxic doses of

both agents.

Novel Delivery Systems: The development of advanced delivery systems aims to protect LL-

37 from degradation and target its delivery to the site of infection.

Conclusion
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LL-37 is a crucial component of the human innate immune defense with potent and broad-

spectrum antibacterial properties. Its unique membrane-targeting mechanism of action makes it

a compelling candidate for the development of new antimicrobial agents that could circumvent

existing resistance mechanisms. While challenges remain in its clinical translation, ongoing

research into derivatives, combination therapies, and advanced delivery strategies holds

significant promise for harnessing the therapeutic potential of this remarkable human peptide.

To cite this document: BenchChem. [Unveiling Antibacterial Agent 37 (Human Cathelicidin
LL-37): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13912556#antibacterial-agent-37-chemical-structure-
and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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